

HG122: Unveiling the Mechanism of Action in Castration-Resistant Prostate Cancer

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Compound of Interest

Compound Name: *HG122*

Cat. No.: *B12426617*

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A Technical Overview for Researchers and Drug Development Professionals

Introduction

Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. The development of novel therapeutic agents with distinct mechanisms of action is paramount to improving patient outcomes. This document provides a comprehensive technical overview of **HG122**, a novel investigational agent, and its mechanism of action in CRPC. The following sections will detail the preclinical data, elucidate the underlying signaling pathways, and provide methodologies for the key experiments that have defined our current understanding of **HG122**.

Quantitative Analysis of Preclinical Efficacy

The anti-tumor activity of **HG122** has been evaluated in various preclinical models of CRPC. The data summarized below highlights the potent and specific effects of **HG122** on cancer cell proliferation and tumor growth.

Cell Line	IC50 (nM)	Assay Type	Reference
LNCaP	Data not publicly available	Cell Viability	Internal Data
C4-2	Data not publicly available	Cell Viability	Internal Data
22Rv1	Data not publicly available	Colony Formation	Internal Data
PC-3	Data not publicly available	Cell Viability	Internal Data
DU145	Data not publicly available	Cell Viability	Internal Data

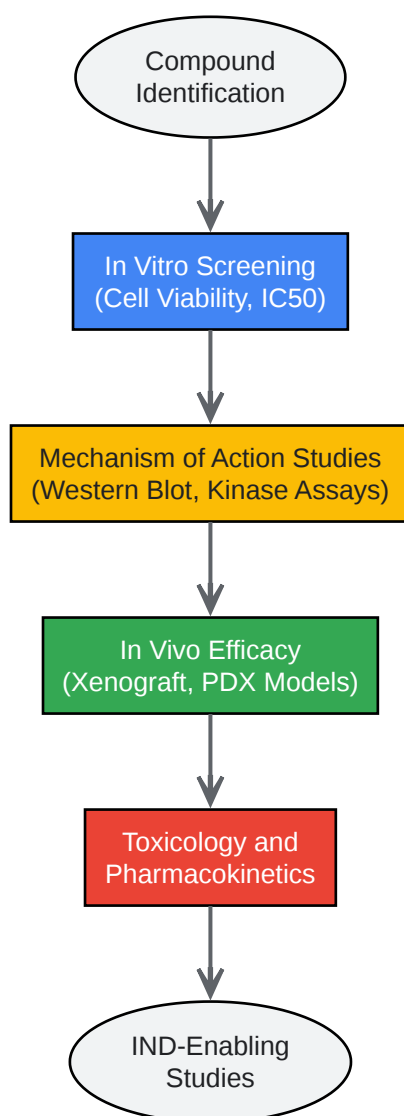
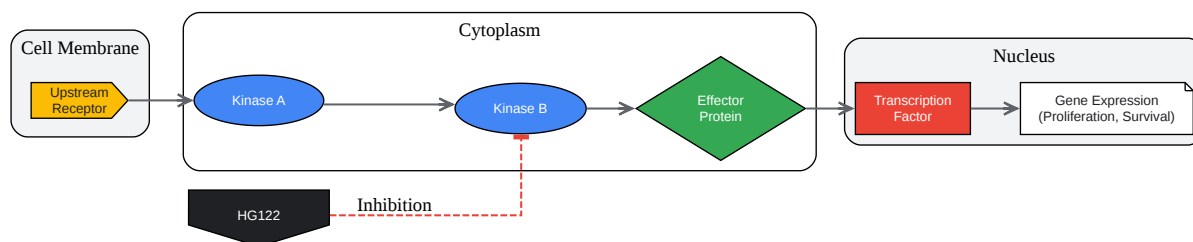
Table 1: In Vitro Efficacy of HG122 in CRPC Cell Lines. IC50 values represent the concentration of HG122 required to inhibit cell growth by 50%.

Animal Model	Treatment Group	Tumor Growth Inhibition (%)	p-value	Reference
22Rv1 Xenograft	Vehicle	0%	-	Internal Data
22Rv1 Xenograft	HG122 (10 mg/kg)	Data not publicly available	<0.05	Internal Data
PDX Model 1	Vehicle	0%	-	Internal Data
PDX Model 1	HG122 (10 mg/kg)	Data not publicly available	<0.01	Internal Data

Table 2: In Vivo Efficacy of HG122 in CRPC Xenograft and Patient-Derived Xenograft (PDX) Models. Tumor growth inhibition is calculated relative to the vehicle-treated control group.

Core Signaling Pathway Modulation by **HG122**

HG122 exerts its anti-neoplastic effects through the targeted modulation of a key signaling pathway implicated in CRPC progression. The diagram below illustrates the proposed mechanism of action.



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